N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide
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Overview
Description
N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide is a chemical compound with the molecular formula C13H11ClN2O2S It is known for its unique structure, which includes a sulfonyl group attached to a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzenecarboximidamide derivatives.
Scientific Research Applications
N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the benzenecarboximidamide moiety can interact with various enzymes and receptors. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)sulfonylbenzenecarboximidamide
- N-(2-chlorophenyl)-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide
- N-(4-bromophenyl)sulfonylbenzenecarboximidamide
Uniqueness
N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide is unique due to its specific substitution pattern and the presence of both sulfonyl and carboximidamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCXZYYBTSTZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339339 |
Source
|
Record name | N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14067-79-9 |
Source
|
Record name | N-[(4-Chlorophenyl)sulfonyl]benzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14067-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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